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Compound of Interest |

Ethyl 1-methyl-5-
Compound Name: (trifluoromethyl)-1H-pyrazole-3-

carboxylate

Cat. No.: B1392839

An authoritative guide for researchers, scientists, and drug development professionals on the
potent and selective PPARd agonist, GW501516.

Introduction

GW501516, also widely known as Cardarine or Endurobol, is a synthetic, potent, and selective
peroxisome proliferator-activated receptor delta (PPARJ) agonist.[1][2] Developed in the 1990s
through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, it was initially
investigated as a potential therapeutic agent for metabolic and cardiovascular diseases,
including dyslipidemia.[1][2] Despite promising preclinical and early clinical findings in its ability
to modulate lipid metabolism and enhance fatty acid oxidation, its development was halted in
2007 due to findings from animal studies that indicated a rapid induction of cancer in multiple
organs.[2]

This guide provides a comprehensive technical overview of GW501516, detailing its
physicochemical properties, mechanism of action, biological effects, and relevant experimental
protocols and analytical methods. It is intended to serve as a resource for researchers in the
fields of metabolic disease, endocrinology, and drug discovery, as well as for professionals in
the anti-doping community.
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Physicochemical Properties

GW501516 is a white to beige crystalline powder. Its chemical and physical properties are
summarized in the table below.

Property Value Source

{2-methyl-4-[({4-methyl-2-[4-
trifluoromethyl)phenyl]-1,3-

IUPAC Name ( _ yhphenyl [2]
thiazol-5-yl}methyl)sulfanyl]-2-

methylphenoxy}acetic acid

InChl=1S/C21H18F3NO3S2/c
1-12-9-16(7-8-17(12)28-10-

inChiK KKZBEVWDQREDBA- 19(26)27)29-11-18-13(2)25-
n e
Y UHFFFAOYSA-N 20(30-18)14-3-5-15(6-4-

14)21(22,23)24/h3-9H,10-
11H2,1-2H3,(H,26,27)

Molecular Formula C21H18F3NO3S2 [2]

Molecular Weight 453.49 g/mol [2]

Melting Point 134-136 °C [1]

DMSO: ~20 mg/mLEthanol:
Solubility ~12 mg/mLDMF: ~25 [3]

mg/mLWater: Insoluble

pKa (Predicted) 3.17+0.10 [1]

logP (Predicted) 5.9 [4]

Mechanism of Action

GW501516 is a highly selective agonist for the PPARS nuclear receptor, exhibiting high affinity
(Ki = 1 nM) and potency (EC50 = 1 nM) with over 1,000-fold selectivity compared to PPAR«
and PPARYy.[1][2] PPARs are ligand-activated transcription factors that, upon activation, form a
heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA
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sequences known as peroxisome proliferator response elements (PPRES) in the promoter
region of target genes, thereby modulating their transcription.[5][6]

The primary mechanism of action of GW501516 involves the recruitment of the coactivator
PGC-1a to the PPARS/RXR heterodimer.[2] This leads to the upregulation of genes involved in
fatty acid catabolism and energy expenditure.[1][2] A key consequence of PPARJ activation by
GW501516 is a metabolic shift in energy source preference from glucose to lipids, particularly
in skeletal muscle.[7] This "fatty acid shifting" is achieved through the increased expression of
genes involved in fatty acid transport, 3-oxidation, and mitochondrial respiration.[8]

Signaling Pathway of GW501516-Mediated PPARd
Activation

The following diagram illustrates the signaling cascade initiated by GW501516.
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Caption: GW501516 signaling pathway.
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Biological Effects

The activation of PPARd by GW501516 elicits a range of biological effects, primarily related to
metabolic regulation.

Enhanced Fatty Acid Metabolism: GW501516 stimulates fatty acid oxidation in skeletal
muscle and adipose tissue.[4] This is associated with an upregulation of key enzymes in the
-oxidation pathway, such as Carnitine Palmitoyltransferase-1 (CPT-1).[9][10]

Improved Endurance: By promoting the use of fatty acids as an energy source, GW501516
spares glucose and enhances endurance in preclinical models.[2]

Lipid Profile Modulation: In obese rhesus monkeys, GW501516 was shown to increase high-
density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).[2]

Anti-inflammatory Properties: GW501516 has demonstrated anti-inflammatory effects by
inhibiting the NF-kB signaling pathway.[3]

Carcinogenicity: Despite its beneficial metabolic effects, the primary reason for the cessation
of its clinical development was the rapid development of cancerous tumors in multiple organs
in animal studies.[2] The World Anti-Doping Agency (WADA) has issued warnings to athletes
about the health risks associated with its use.[2]

Experimental Protocols
PPARO Luciferase Reporter Gene Assay

This protocol is a representative method for assessing the activation of PPARd by compounds
like GW501516 in a cell-based system.

Objective: To quantify the dose-dependent activation of the human PPARS receptor by
GW501516.

Materials:

o HEK293 cell line stably co-transfected with a full-length human PPARJ expression vector
and a luciferase reporter vector containing PPRES.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/gw-501516
https://pubmed.ncbi.nlm.nih.gov/17869249/
https://www.researchgate.net/publication/50249890_The_PPAR_betadelta_Activator_GW501516_Prevents_the_Down-Regulation_of_AMPK_Caused_by_a_High-Fat_Diet_in_Liver_and_Amplifies_the_PGC-1_alpha-Lipin_1-PPAR_alpha_Pathway_Leading_to_Increased_Fatty_Acid_O
https://en.wikipedia.org/wiki/GW501516
https://en.wikipedia.org/wiki/GW501516
https://www.selleckchem.com/products/GW501516.html
https://en.wikipedia.org/wiki/GW501516
https://en.wikipedia.org/wiki/GW501516
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Dulbecco's Modified Eagle's Medium (DMEM)

o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e GW501516 (Cardarine)

e DMSO (vehicle control)

o Luciferase Assay System (e.g., Promega)

o 96-well white, clear-bottom tissue culture plates
e Luminometer

Procedure:

e Cell Culture: Maintain the HEK293-PPARDY reporter cell line in DMEM supplemented with
10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

o Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10”4 cells per well and
allow them to adhere overnight.

o Compound Preparation: Prepare a serial dilution of GW501516 in DMSO. A typical
concentration range would be from 1 pM to 1 uM. Prepare a vehicle control with DMSO
alone.

e Cell Treatment: Replace the culture medium with a fresh medium containing the different
concentrations of GW501516 or the vehicle control. Incubate the plate for 24 hours.

» Luciferase Assay: Following the incubation period, lyse the cells and measure the luciferase
activity using a luminometer according to the manufacturer's protocol for the luciferase assay
system.

o Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,
Renilla luciferase) if applicable. Plot the fold activation of luciferase activity against the log

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

concentration of GW501516 to generate a dose-response curve and determine the EC50
value.

Analytical Methods

The primary method for the detection and quantification of GW501516 and its metabolites in
biological matrices (e.g., urine, blood, hair) is Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial
for anti-doping analysis. The main metabolites monitored are the sulfoxide and sulfone
derivatives of GW501516.

Synthesis

An efficient synthesis of GW501516 has been reported in the literature, typically involving a
multi-step process. A key step often involves the one-pot regiocontrolled dialkylation of a
mercaptophenol intermediate.

Safety and Handling

WARNING: GW501516 is a known carcinogen in animals and should be handled with extreme
caution.[2] It is not approved for human use.

Laboratory Precautions:

o Designated Area: All work with GW501516 should be conducted in a designated area, such
as a chemical fume hood, to minimize exposure.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
safety goggles, and double gloves.

o Aerosol Prevention: Avoid procedures that may generate aerosols. If unavoidable, use a
certified biological safety cabinet.

o Waste Disposal: All contaminated materials, including pipette tips, gloves, and labware, must
be disposed of as hazardous chemical waste according to institutional guidelines.

o Decontamination: Decontaminate all work surfaces with an appropriate solvent after use.
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e Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving
the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.

Conclusion

GW501516 (Cardarine) is a potent and selective PPARJ agonist with significant effects on fatty
acid metabolism and endurance. While its therapeutic potential in metabolic diseases was
initially promising, the profound carcinogenic effects observed in animal studies have led to the
termination of its clinical development. It remains a valuable tool for in vitro and in vivo research
aimed at understanding the roles of PPARd in metabolic regulation. However, its use is strictly
limited to a research context, and extreme caution must be exercised when handling this
compound due to its known carcinogenicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to GW501516 (Cardarine):
Properties, Mechanism, and Research Applications]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1392839#inchikey-kkzbevwdqredba-
uhfffaoysa-n-properties-and-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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